molecular formula C20H22N4O B054107 6H-Indolo(2,3-b)quinoxaline-6-ethanamine, N,N,2,3-tetramethyl- CAS No. 112228-65-6

6H-Indolo(2,3-b)quinoxaline-6-ethanamine, N,N,2,3-tetramethyl-

Cat. No. B054107
CAS RN: 112228-65-6
M. Wt: 318.4 g/mol
InChI Key: XHSFKJPSEUMXJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

6H-Indolo(2,3-b)quinoxaline derivatives have been synthesized through various methods. One approach involves palladium-catalyzed C-N and C-C coupling reactions. These methods yield derivatives with different aromatic units such as phenyl, naphthyl, and fluorene, characterized by optical absorption and emission spectra, electrochemical behavior, and thermal studies (Thomas & Tyagi, 2010). Another method includes the reaction of 6-(3-chloropropyl)-6H-indolo[2,3-b]quinoxaline with corresponding amines, leading to high yields of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines (Shibinskaya et al., 2012).

Molecular Structure Analysis

The molecular structure of 6H-Indolo(2,3-b)quinoxaline derivatives exhibits significant pharmacological properties, predominantly through DNA intercalation. The thermal stability of the compound-DNA complex depends on the type and orientation of substituents and side chains attached to the 6H-Indolo(2,3-b)quinoxaline nucleus (Moorthy et al., 2013).

Chemical Reactions and Properties

6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions. For instance, the alkylation of these compounds with dimethyl sulfate forms quaternary salts, which are further converted and oxidized to yield specific derivatives. These structures have been confirmed using spectroscopic methods (Shulga & Shulga, 2020).

Physical Properties Analysis

The physical properties of these compounds vary depending on the nature of the peripheral amines. They show green or yellow emission and one-electron quasi-reversible oxidation couple, attributable to the oxidation of the peripheral amines at the core. The enhanced thermal stability and relatively higher glass transition temperatures of these compounds are linked to the presence of the dipolar 6H-indolo(2,3-b)quinoxaline segment (Thomas & Tyagi, 2010).

Chemical Properties Analysis

The chemical properties of 6H-Indolo(2,3-b)quinoxaline derivatives are influenced by their molecular structure and the nature of attached substituents. These properties are critical in determining their interactions with biological molecules, such as DNA, and contribute to their pharmacological activities (Moorthy et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

Triarylamines Synthesis : Triarylamines based on the 6H-indolo[2,3-b]quinoxaline core exhibit unique optical and thermal properties. These compounds, synthesized using palladium-catalyzed reactions, display varying emission spectra influenced by the peripheral amines. Their thermal stability and higher glass transition temperatures are attributed to the dipolar 6H-indolo[2,3-b]quinoxaline segment, making them promising for optical and electronic applications (Thomas & Tyagi, 2010).

Indoloquinoxaline Derivatives : Indoloquinoxaline derivatives containing bulky polyaromatic hydrocarbons have been synthesized and characterized for their optical and electroluminescent properties. These materials, featuring the 6H-indolo[2,3-b]quinoxaline moiety, demonstrate potential for use in organic light-emitting diodes (OLEDs) due to their improved emission properties and thermal stability (Tyagi, Venkateswararao, & Thomas, 2011).

Biological Activities

DNA and Protein Interactions : 6H-Indolo[2,3-b]quinoxaline derivatives have shown a wide range of pharmacological activities, primarily through DNA intercalation. This interaction mechanism is crucial for understanding their anticancer, antiviral, and other biological activities. The thermal stability of the 6H-indolo[2,3-b]quinoxaline-DNA complex, influenced by substituents and side chain orientation, underscores the potential for designing novel therapeutic agents based on this scaffold (Moorthy, Manivannan, Karthikeyan, & Trivedi, 2013).

Antiviral Activities : The synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines has led to compounds with significant antiviral activity and interferon-inducing capabilities. These findings highlight the therapeutic potential of 6H-indolo[2,3-b]quinoxaline derivatives as low-toxicity antiviral agents, providing a basis for further exploration in antiviral drug development (Shibinskaya et al., 2010).

Photovoltaic Applications

Dye-Sensitized Solar Cells (DSSCs) : Organic dyes based on the 6H-indolo[2,3-b]quinoxaline structure have been developed as photosensitizers for dye-sensitized solar cells. Incorporating different electron-rich π-conjugated bridges into these dyes has led to improved photovoltaic performance, demonstrating the versatility of the 6H-indolo[2,3-b]quinoxaline core in the development of efficient solar energy conversion materials (Qian, Gao, Zhu, Lu, & Zheng, 2015).

Mechanism of Action

Target of Action

B220, also known as CD45R, is a type of protein tyrosine phosphatase (PTP) that is expressed on the surface of all hematopoietic cells except erythrocytes and platelets . It is specifically expressed in hematopoietic cells and has been shown to be an essential regulator of T- and B-cell antigen receptor signaling .

Mode of Action

B220 interacts with its targets, primarily T and B cells, and plays a crucial role in their activation and signaling . It is involved in the regulation of Src-family kinases, which are important for a variety of cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Biochemical Pathways

B220 affects several biochemical pathways. It has been reported that B220, a synthetic benzenesulfonamide compound, could represent a new mitotic inhibitor for the treatment of colorectal cancer . Treatment of cells with B220 caused cells to accumulate in G2/M phase, with a concomitant induction of the mitotic phase markers, MPM2 and cyclin B1 . In addition, B220 inhibits autophagy by blocking conversion of microtubule-associated protein 1 light chain 3 (LC3-I) to LC3-II and inhibiting autophagic flux .

Result of Action

B220 has been shown to have significant effects at the molecular and cellular levels. For instance, it has been found to induce apoptotic cell death via caspase-3 activation and poly (ADP ribose) polymerase (PARP) cleavage . Furthermore, it has been reported that B220 suppresses tumor metastasis in vivo and reduces cancer cell motility in vitro .

Action Environment

The action of B220 can be influenced by various environmental factors. For example, the IL-6 signaling pathway has been found to play opposing roles in the expansion of B220− MDSCs and their B220+ counterparts . This suggests that the action, efficacy, and stability of B220 can be significantly affected by the cellular and molecular environment in which it operates.

Future Directions

There is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . The presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly .

Biochemical Analysis

Biochemical Properties

B220 has shown good binding affinity to DNA, as evident from the high thermal stability of the B220-DNA complex . The thermal stability of this complex depends on the type of substituents and side chains attached to the B220 nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .

Cellular Effects

B220 has significant effects on various types of cells and cellular processes. It influences cell function by disrupting processes vital for DNA replication . This disruption is predominantly due to the intercalation of B220 into the DNA helix .

Molecular Mechanism

The mechanism of action of B220 is predominantly through DNA intercalation . This intercalation disrupts vital processes for DNA replication, leading to its pharmacological effects . Despite having poor inhibitory activity on topoisomerase II enzyme, B220 has significant multidrug resistance (MDR) modulating activity .

Temporal Effects in Laboratory Settings

Over time, B220 shows changes in its effects in laboratory settings. Highly active B220 derivatives such as NCA0424 and 9-OH-B-220 have shown good binding affinity to DNA, as evident from the high thermal stability of the compound-DNA complex .

Dosage Effects in Animal Models

The effects of B220 vary with different dosages in animal models. For example, 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (a derivative of B220) showed high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .

Metabolic Pathways

It is known that B220 interacts with DNA, and this interaction is crucial for its pharmacological activities .

Transport and Distribution

It is known that B220 can intercalate into the DNA helix , suggesting that it can be transported to the nucleus of cells.

Subcellular Localization

The subcellular localization of B220 is predominantly in the nucleus due to its ability to intercalate into the DNA helix . This localization is crucial for its pharmacological activities .

properties

IUPAC Name

2-(2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-13-11-16-17(12-14(13)2)22-20-19(21-16)15-7-5-6-8-18(15)24(20)10-9-23(3)4/h5-8,11-12H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLSGFJELWCFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=CC=CC=C4N3CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920692
Record name 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112228-65-6
Record name B 220
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112228656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,3-Dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

ANone: B220, also known as CD45R, is the longest isoform of the CD45 protein, a transmembrane tyrosine phosphatase critical for signal transduction in immune cells. Though predominantly expressed on B cells, B220 is also found on subsets of T cells, NK cells, and dendritic cells, particularly in pathological contexts. Its expression pattern and functional roles make it a valuable marker for studying immune cell development, activation, and dysfunction in various disease models.

ANone: CD45 exists in multiple isoforms due to alternative splicing of exons 4, 5, and 6. B220 is unique as it includes all three exons, resulting in a 220-kDa protein. Other isoforms, such as CD45RA and CD45RO, differ in molecular weight and expression patterns, reflecting distinct roles in T cell development and activation.

A: B220 is expressed throughout B cell development, from early precursors in the bone marrow to mature B cells in peripheral lymphoid organs. Studies indicate a role for B220 in regulating B cell signaling, proliferation, and survival. [ [] , [] ]

A: B220 expression on non-B cells is often associated with specific activation states or pathological conditions. For example, activated T cells [ [] ], certain NK cell subsets [ [] ], and plasmacytoid dendritic cells [ [] ] express B220. In autoimmune-prone MRL/lpr mice, a large population of unusual CD4-CD8- double negative T cells express B220, contributing to the pathogenesis of their lupus-like disease. [ [] , [] , [] ]

A: In MRL/lpr mice, B220+ DN T cells exhibit altered signaling, cytokine production, and survival, contributing to the development of autoimmunity. These cells are resistant to Fas-mediated apoptosis, leading to their accumulation and a breakdown in self-tolerance. [ [] , [] ]

A: Studies suggest that B220 expression on T cells may be a transient event associated with apoptosis. Activated T cells up-regulate B220 before undergoing apoptosis, suggesting a potential role in regulating cell death pathways. [ [] , [] ]

A: Yes, B220 expression can be modulated by various factors, including cytokines, cellular activation, and disease states. For instance, estrogen deficiency leads to increased B220+ B cell precursors in the bone marrow. [ [] ]

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